Superior P2X3 Receptor Antagonist Potency Over Morpholino Analog
2-Chloro-3-(piperidin-1-yl)quinoxaline demonstrates high-affinity antagonism of the human P2X3 receptor with an IC50 of 16 nM in a cellular assay [1]. In contrast, a close analog, 2-chloro-3-morpholinoquinoxaline, exhibits markedly reduced potency at the same target (EC50 = 156,000 nM) [2]. The piperidine moiety confers over 9,750-fold greater functional potency compared to the morpholine replacement, a decisive advantage for projects targeting P2X3-driven pathways.
| Evidence Dimension | P2X3 Receptor Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | 2-Chloro-3-morpholinoquinoxaline (CAS 6641-44-7): EC50 = 156,000 nM |
| Quantified Difference | 9,750-fold greater potency for target compound |
| Conditions | Human P2X3 receptor expressed in rat C6-BU-1 cells; antagonist activity |
Why This Matters
In P2X3-targeting programs, a >9,750-fold potency difference dictates whether a compound is a viable chemical probe or an inactive control, directly guiding procurement decisions.
- [1] BindingDB. BDBM50563052 / CHEMBL4748113: 2-Chloro-3-(piperidin-1-yl)quinoxaline Affinity Data. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50563052 (accessed April 2026). View Source
- [2] ACD/Labs. Target Poor or Non Binder(s) Information: Piperidin-1-yl(quinoxalin-6-yl)methanone. Available at: https://acdina.idrblab.net/detail/134828 (accessed April 2026). View Source
